molecular formula C8H19ClN2O3 B1382869 tert-butyl N-(3-aminopropoxy)carbamate hydrochloride CAS No. 1237528-49-2

tert-butyl N-(3-aminopropoxy)carbamate hydrochloride

Cat. No. B1382869
M. Wt: 226.7 g/mol
InChI Key: GWAXSEGBSLRTOM-UHFFFAOYSA-N
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Description

“tert-butyl N-(3-aminopropoxy)carbamate” is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is a protected amine and may be used in the preparation of isobaric mix solution for use in post-column infusion experiment during single-stage orbitrap mass spectrometric analysis .


Molecular Structure Analysis

The molecular formula of “tert-butyl N-(3-aminopropoxy)carbamate” is C8H18N2O2 . The molecular weight is 190.24 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “tert-butyl N-(3-aminopropoxy)carbamate” include a molecular weight of 190.24 .

Scientific Research Applications

It’s worth noting that compounds similar to “tert-butyl N-(3-aminopropoxy)carbamate hydrochloride”, such as “tert-Butyl carbamate”, have been used in palladium-catalyzed synthesis of N-Boc-protected anilines . Another related compound, “tert-Butyl N-(2,3-dihydroxypropyl)carbamate”, has been used in the preparation of isobaric mix solution for use in post-column infusion experiment during single-stage orbitrap mass spectrometric analysis .

  • Protection of Amino Groups

    • In organic synthesis, tert-butyl carbamates (Boc) are often used to protect amino groups to prevent unwanted reactions .
    • The Boc group can be easily removed under acidic conditions, allowing the amino group to participate in subsequent reactions .
  • Crosslinking Agent

    • It can be used as a crosslinking agent in polymer materials to enhance the mechanical properties and thermal stability .
  • Preparation of Aziridines

    • Tert-Butyl N-hydroxycarbamate is used in the preparation of aziridines by cycloaddition of azides with nitroso Diels-Alder adducts .
  • Mass Spectrometric Analysis

    • Tert-Butyl N-(2,3-dihydroxypropyl)carbamate may be used in the preparation of isobaric mix solution for use in post-column infusion experiment during single-stage orbitrap mass spectrometric analysis .
  • Biochemical Reagent : Tert-Butyl (3-aminopropyl)carbamate can be used as a biochemical reagent that can be used as a biological material or organic compound for life science related research .

  • Synthesis of Aziridines : Tert-Butyl N-hydroxycarbamate is used in the preparation of aziridines by cycloaddition of azides with nitroso Diels-Alder adducts .

  • Spectrometry : Tert-Butyl N-(2,3-dihydroxypropyl)carbamate may be used in the preparation of isobaric mix solution for use in post-column infusion experiment during single-stage orbitrap mass spectrometric analysis .

Safety And Hazards

The safety information for “tert-butyl N-(3-aminopropoxy)carbamate” includes hazard statements H315, H318, H335, and precautionary statements P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P310, P312, P332+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

tert-butyl N-(3-aminopropoxy)carbamate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O3.ClH/c1-8(2,3)13-7(11)10-12-6-4-5-9;/h4-6,9H2,1-3H3,(H,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWAXSEGBSLRTOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NOCCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl N-(3-aminopropoxy)carbamate hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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